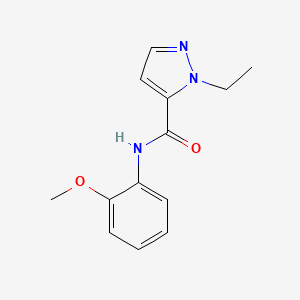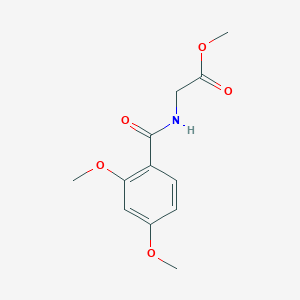
5-bromo-N-(3-fluorophenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-fluorophenyl)-1-naphthamide is a chemical compound that belongs to the class of naphthylamides. It is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the binding of the compound to specific proteins or biological molecules. The binding induces a conformational change in the molecule, which can be detected using fluorescence spectroscopy. This property makes it an ideal probe for studying protein-ligand interactions.
Biochemical and Physiological Effects:
5-bromo-N-(3-fluorophenyl)-1-naphthamide has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that it can bind to specific proteins and induce conformational changes, which can affect the function of the protein.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(3-fluorophenyl)-1-naphthamide in lab experiments is its ability to act as a fluorescent probe for studying protein-ligand interactions. Additionally, it has a high binding affinity for certain proteins and can be used to study their function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research involving 5-bromo-N-(3-fluorophenyl)-1-naphthamide. One area of research is the development of new compounds that have improved solubility and binding affinity for specific proteins. Additionally, researchers can explore the use of this compound in the development of new drugs for the treatment of various diseases. Finally, the use of 5-bromo-N-(3-fluorophenyl)-1-naphthamide in combination with other probes and techniques can lead to a better understanding of protein-ligand interactions and their role in biological processes.
Conclusion:
In conclusion, 5-bromo-N-(3-fluorophenyl)-1-naphthamide is a valuable compound for scientific research due to its unique properties. It has a wide range of applications in studying protein-ligand interactions and the structure and function of biological molecules. While it has some limitations, its potential for future research makes it an important tool for scientists in various fields.
Synthesis Methods
The synthesis of 5-bromo-N-(3-fluorophenyl)-1-naphthamide involves the reaction between 5-bromo-1-naphthoic acid and 3-fluoroaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The overall yield of the synthesis is around 60%.
Scientific Research Applications
5-bromo-N-(3-fluorophenyl)-1-naphthamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions. It can also be used as a tool for studying the structure and function of various biological molecules. Additionally, it is used in the synthesis of other compounds that have potential pharmaceutical applications.
properties
IUPAC Name |
5-bromo-N-(3-fluorophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-12-5-1-4-11(19)10-12/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZKHYGZWAEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)



![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)